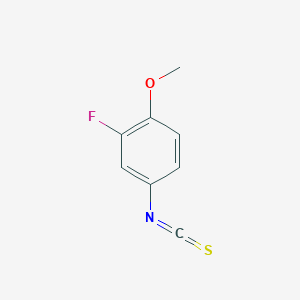

2-Fluoro-4-isothiocyanato-1-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-isothiocyanato-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNOS/c1-11-8-3-2-6(10-5-12)4-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKFGMVWRAHVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C=S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344750-44-3 | |

| Record name | 2-fluoro-4-isothiocyanato-1-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2 Fluoro 4 Isothiocyanato 1 Methoxybenzene

Nucleophilic Addition Reactions at the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, making it highly susceptible to attack by nucleophiles. This reactivity is a cornerstone of its utility in chemical synthesis, primarily for the formation of thiourea (B124793) and thioamide derivatives.

Formation of Thioureas and Thioamides

The most prominent reaction of 2-Fluoro-4-isothiocyanato-1-methoxybenzene is its reaction with primary and secondary amines to yield substituted thioureas. researchgate.netresearchgate.net This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the central carbon of the isothiocyanate group. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to form the stable thiourea product. The reaction is typically efficient and can be carried out under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) or tert-butanol. researchgate.net

The general transformation can be represented as: Ar-NCS + R₁R₂NH → Ar-NH-C(=S)-NR₁R₂

The synthesis of thioureas from isothiocyanates is a robust and high-yielding process that generally does not require extensive purification. researchgate.net The formation of the thiourea can be confirmed spectroscopically, with the thiocarbonyl carbon (C=S) typically appearing in the 178-184 ppm range in ¹³C NMR spectra. researchgate.net

While thioureas are the direct products, thioamides can also be considered derivatives. The synthesis of thioamides often involves the thionation of corresponding amides using reagents like Lawesson's reagent or phosphorus pentasulfide. mdpi.comorganic-chemistry.org Alternatively, multicomponent reactions involving amines, elemental sulfur, and aldehydes or other precursors can yield thioamides. mdpi.comchemrxiv.org Although not a direct conversion from the isothiocyanate, the aromatic amine core of this compound could be conceptually integrated into thioamide structures through multi-step synthetic pathways.

Table 1: Representative Conditions for Thiourea Synthesis from Isothiocyanates

| Nucleophile (Amine) | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary/Secondary Aliphatic Amines | Dichloromethane (DCM) | Room Temperature | N,N'-Disubstituted or Trisubstituted Thiourea | researchgate.net |

| Aromatic Amines | tert-Butanol | Reflux | N,N'-Diaryl Thiourea | researchgate.net |

| N-monosubstituted Piperazine | Dichloromethane (DCM) | Room Temperature | Piperazine Thioureas | researchgate.net |

| Primary Amines | Water | Room Temperature | Unsymmetrical Thioureas | organic-chemistry.org |

Cycloaddition Reactions Leading to Nitrogen- and Sulfur-Containing Heterocycles

The π-systems within the isothiocyanate group allow it to participate in cycloaddition reactions, providing a pathway to various nitrogen- and sulfur-containing heterocyclic compounds. nih.gov The -N=C=S moiety can react as a 2π component in [2+2], [3+2], and [4+2] cycloadditions with suitable reaction partners like alkenes, alkynes, dienes, or other dipolar species.

For instance, in a [4+2] cycloaddition (Diels-Alder type reaction), the C=S bond of the isothiocyanate can act as a dienophile, reacting with a 1,3-diene to form a six-membered heterocyclic ring. Similarly, reaction with 1,3-dipoles, such as azides or nitrile oxides, can lead to the formation of five-membered heterocycles through [3+2] cycloaddition pathways. These reactions significantly expand the synthetic utility of this compound, enabling the construction of complex molecular architectures from a relatively simple starting material. The specific outcome and regioselectivity of these cycloadditions depend on the electronic nature of the reaction partner and the reaction conditions employed.

Regioselective Functionalization of the Fluoromethoxybenzene Core

The aromatic ring of this compound is substituted with three groups that exert distinct electronic effects, influencing the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution (EAS) Pathways and Directing Group Effects

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring control the position of the incoming electrophile. The directing effects are a consequence of both inductive and resonance effects, which alter the electron density at different positions on the ring and stabilize or destabilize the cationic intermediate (arenium ion). makingmolecules.comlibretexts.org

The directing effects of the substituents on this compound are as follows:

-OCH₃ (Methoxy group): This is a strongly activating group that donates electron density to the ring through resonance (+R effect), which is stronger than its electron-withdrawing inductive effect (-I effect). It is a powerful ortho, para-director. makingmolecules.comorganicchemistrytutor.com

-NCS (Isothiocyanato group): This group is anticipated to be deactivating and meta-directing due to the electron-withdrawing nature of the multiple bonds and the electronegativity of nitrogen and sulfur.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Relation to -OCH₃ (C1) | Relation to -F (C2) | Relation to -NCS (C4) | Predicted Reactivity |

|---|---|---|---|---|

| C3 | meta | ortho | ortho | Disfavored (meta to activator, ortho to deactivators) |

| C5 | meta | meta | ortho | Disfavored (meta to activator, ortho to deactivator) |

| C6 | ortho | meta | meta | Favored (ortho to strong activator, meta to deactivators) |

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H Activation, Halogen Dance)

Modern synthetic methods provide powerful tools for functionalizing aromatic rings beyond classical EAS reactions.

Metal-Catalyzed Cross-Coupling: These reactions, often catalyzed by palladium, nickel, or copper, enable the formation of new carbon-carbon or carbon-heteroatom bonds. ethz.chwisc.edu While the fluorine atom is generally robust, under specific conditions, aryl fluorides can participate in cross-coupling reactions. More commonly, C-H activation could be employed to directly functionalize one of the available C-H bonds on the ring (at C3, C5, or C6), with regioselectivity guided by the electronic and steric environment or by a directing group. researchgate.net

Halogen Dance Reaction: The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. rsc.orgclockss.org This rearrangement is driven by the formation of a more stable carbanionic or organometallic intermediate. wikipedia.org For this compound, a strong base like lithium diisopropylamide (LDA) could potentially induce a halogen dance. clockss.org The reaction typically proceeds via deprotonation of the ring, followed by a series of halogen-metal exchange steps that allow the halogen to "dance" across the ring until it settles at the most thermodynamically stable position. wikipedia.org The presence of the ortho-directing methoxy (B1213986) and fluoro groups could influence the site of initial deprotonation and the subsequent migration pathway. wikipedia.org

Mechanistic Studies of this compound Transformations

While specific mechanistic studies on this compound are not widely documented, the mechanisms of its characteristic reactions can be inferred from extensive studies on analogous systems.

Nucleophilic Addition to -NCS: The mechanism is a well-established two-step process involving the nucleophilic attack of an amine on the electrophilic carbon of the isothiocyanate, followed by a rapid proton transfer to yield the thiourea adduct. researchgate.netnih.gov

Electrophilic Aromatic Substitution: The mechanism involves the initial formation of a π-complex between the electrophile and the aromatic ring, followed by the rate-determining formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is key to the regiochemical outcome. For attack at the C6 position, the positive charge in the arenium ion can be delocalized onto the adjacent methoxy group's oxygen atom, providing a highly stable resonance contributor, which explains the strong ortho-directing effect. organicchemistrytutor.comyoutube.com

Halogen Dance: The proposed mechanism for base-catalyzed halogen dance reactions typically involves an initial deprotonation of an aromatic C-H bond by a strong base to form an aryllithium species. wikipedia.orgresearchgate.net This species can then undergo an intermolecular halogen-metal exchange with a molecule of the starting material. This sequence propagates a chain reaction, leading to the isomeric product where the halogen has migrated to a more thermodynamically favored position. whiterose.ac.uk The reaction is sensitive to factors like temperature, solvent, and the nature of the base used. wikipedia.org

Reaction Pathway Elucidation using Intermediate Isolation and Characterization

The derivatization of this compound, like other aryl isothiocyanates, primarily proceeds through the nucleophilic addition to the central carbon atom of the isothiocyanate group. The general mechanism for the reaction with a primary amine, a common derivatization strategy, is illustrated below.

The reaction is initiated by the attack of the nucleophilic amine on the electrophilic carbon of the isothiocyanate. This leads to the formation of a transient zwitterionic tetrahedral intermediate. psu.edu Subsequent proton transfer results in the formation of a stable thiourea derivative.

While the direct isolation of the initial zwitterionic intermediate in reactions of aryl isothiocyanates is challenging due to its transient nature, its existence is inferred from kinetic studies and trapping experiments. In some related reactions involving different nucleophiles, analogous intermediates have been proposed and computationally studied. rsc.org The formation of the thiourea product, however, is readily verifiable.

For the reaction of this compound with a primary amine, such as propylamine, the resulting thiourea derivative, 1-(2-Fluoro-4-methoxyphenyl)-3-propylthiourea, can be isolated and characterized using standard spectroscopic techniques.

Illustrative Characterization Data for a Thiourea Derivative:

| Spectroscopic Technique | Expected Observations for 1-(2-Fluoro-4-methoxyphenyl)-3-propylthiourea |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the propyl chain protons, and the N-H protons. The aromatic signals would show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, and coupling with the fluorine atom would be observable. |

| ¹³C NMR | A characteristic signal for the thiocarbonyl (C=S) carbon would be expected in the range of 178-184 ppm. mdpi.com Other signals would correspond to the aromatic carbons (with C-F coupling), the methoxy carbon, and the carbons of the propyl group. |

| FT-IR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-O and C-F stretching would be present. rdd.edu.iq |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the thiourea derivative would be observed, along with characteristic fragmentation patterns. |

Kinetic Studies of Derivatization Reactions

Kinetic studies of the reactions of aryl isothiocyanates with nucleophiles, such as amines, provide valuable insights into the reaction mechanism and the factors influencing the reaction rate. These reactions are typically found to follow second-order kinetics, being first order in both the isothiocyanate and the nucleophile. utwente.nl

The rate of reaction is highly dependent on the nucleophilicity of the attacking species and the electrophilicity of the isothiocyanate's central carbon atom. For the derivatization of this compound, the rate law can be expressed as:

Rate = k [this compound] [Nucleophile]

Where k is the second-order rate constant.

Hypothetical Kinetic Data for the Reaction of this compound with Various Amines in a Protic Solvent at 25°C

| Amine | Nucleophilicity | Expected Relative Rate Constant (k_rel) |

| Methylamine | High | >1 |

| Ethylamine | High | 1 (Reference) |

| Isopropylamine | Moderate | <1 |

| tert-Butylamine | Low | <<1 |

The expected trend shows that the reaction rate decreases with increasing steric hindrance on the amine, which is a common observation in the aminolysis of isothiocyanates. utwente.nl

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituents on the aromatic ring of this compound, namely the fluorine and methoxy groups, have a significant influence on the kinetics and thermodynamics of its derivatization reactions. Their effects are a combination of inductive and resonance effects.

Fluorine Substituent: Located at the ortho position to the methoxy group and meta to the isothiocyanate group, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect tends to increase the electrophilicity of the isothiocyanate carbon, potentially accelerating the rate of nucleophilic attack.

Methoxy Substituent: The methoxy group, situated at the para position to the isothiocyanate, exhibits a dual electronic effect. It has a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom. The +R effect increases the electron density on the benzene ring and can slightly decrease the electrophilicity of the isothiocyanate carbon, potentially slowing down the reaction.

Comparative Reactivity Based on Substituent Effects

| Compound | Key Substituent Effect(s) | Expected Reactivity Relative to Phenyl Isothiocyanate |

| Phenyl Isothiocyanate | (Reference) | 1 |

| 4-Methoxyphenyl Isothiocyanate | +R effect of -OCH₃ | Slower |

| 4-Fluorophenyl Isothiocyanate | -I effect of -F | Faster |

| This compound | -I of -F and +R of -OCH₃ | Likely faster due to the dominant -I effect of fluorine at the meta position to the NCS group. |

Advanced Structural and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 2-Fluoro-4-isothiocyanato-1-methoxybenzene, a combination of one-dimensional and multi-dimensional NMR techniques would be utilized to unambiguously assign the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

Multi-Dimensional NMR Techniques for Structure Elucidation

Multi-dimensional NMR experiments are crucial for establishing the connectivity between different atoms in a molecule, which is often ambiguous from one-dimensional spectra alone. chemicalbook.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the coupling between the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. For instance, a cross-peak between the proton at position 3 and the proton at position 5 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. chemicalbook.com It allows for the direct assignment of a proton signal to its corresponding carbon signal. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. chemicalbook.com For the target molecule, HSQC would definitively link each aromatic proton to its respective carbon atom and the methoxy (B1213986) protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J couplings). chemicalbook.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together molecular fragments. In the case of this compound, HMBC would show correlations from the methoxy protons to the carbon at position 1, and from the aromatic protons to adjacent and more distant carbons, including the carbon of the isothiocyanate group.

Table 1: Predicted ¹H and ¹³C NMR Data and Expected HMBC Correlations for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Expected HMBC Correlations (Proton → Carbon) |

|---|---|---|---|

| 1 | - | ~155 (d) | OCH₃ → C1 |

| 2 | - | ~150 (d) | H3 → C2, H6 → C2 |

| 3 | ~7.1 | ~118 (d) | H3 → C1, C2, C4, C5 |

| 4 | - | ~125 | H3 → C4, H5 → C4 |

| 5 | ~7.2 | ~115 | H3 → C5, H6 → C5 |

| 6 | ~7.0 (d) | ~110 | H5 → C6, H3 → C6 |

| OCH₃ | ~3.9 (s) | ~56 | OCH₃ → C1 |

| NCS | - | ~135 | H3 → NCS, H5 → NCS |

Predicted values are based on analogous structures and computational models. 'd' denotes a doublet due to C-F coupling.

Fluorine NMR (¹⁹F NMR) Applications for Probing Electronic Environments

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR studies. nih.gov The chemical shift of the fluorine atom is very sensitive to its electronic environment, providing valuable information about the electronic effects of the methoxy and isothiocyanate groups on the aromatic ring. nih.govsigmaaldrich.cn

The chemical shift for an aromatic fluorine is influenced by the electron-donating or electron-withdrawing nature of the other substituents. The methoxy group is electron-donating, while the isothiocyanate group is electron-withdrawing. The position of the fluorine signal in the ¹⁹F NMR spectrum would reflect the net electronic effect at its position. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (H-F coupling) and carbons (C-F coupling) would be observed in the ¹H and ¹³C NMR spectra, respectively, providing further structural confirmation. measurlabs.com

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Related Compounds

| Compound Type | Typical ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃) |

|---|---|

| Aryl Fluorides (Ar-F) | +80 to +170 |

| Monofluorobenzene | -113.15 |

| p-Difluorobenzene | -106.0 |

Data from standard NMR reference tables. acgpubs.orgchemicalbook.com

Advanced Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of the parent ion, which serves as a powerful confirmation of the molecular formula. For this compound (C₈H₆FNOS), HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition.

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Adduct | Predicted m/z |

|---|---|---|---|

| C₈H₆FNOS | 183.01541 | [M+H]⁺ | 184.02269 |

| [M+Na]⁺ | 206.00463 |

Predicted data from PubChem. acgpubs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the parent ion of the target molecule is selected, fragmented, and the resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation by revealing how the molecule breaks apart. For this compound, MS/MS would help to confirm the connectivity of the methoxy, fluoro, and isothiocyanate groups to the benzene ring. The fragmentation pathways would likely involve the loss of the isothiocyanate group, the methoxy group, or other small neutral molecules.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying functional groups.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured, exciting its vibrational modes. This technique is especially sensitive to polar bonds. For this compound, the strong, characteristic asymmetric stretching vibration of the isothiocyanate group (-N=C=S) would be a prominent feature in the spectrum, typically appearing in the range of 2000-2100 cm⁻¹. Other key absorbances would include C-O stretching for the methoxy group, C-F stretching, and various vibrations associated with the aromatic ring.

FT-Raman Spectroscopy: FT-Raman spectroscopy measures the inelastic scattering of laser light by the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For the target compound, FT-Raman would be useful for observing the symmetric vibrations of the aromatic ring and the C-S bond within the isothiocyanate group, which may be weak in the FT-IR spectrum.

Table 4: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2000 - 2100 | FT-IR (strong) |

| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Methoxy (C-O) | Stretch | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) | FT-IR |

| Aromatic C=C | Stretch | 1400 - 1600 | FT-IR, FT-Raman |

| C-F | Stretch | 1000 - 1400 | FT-IR |

Typical wavenumber ranges are based on standard correlation charts.

By combining the data from these advanced spectroscopic methods, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for any further investigation into its chemical properties and potential applications.

X-ray Crystallography of this compound Derivatives

A hypothetical crystallographic study of a derivative, for instance, a thiourea (B124793) adduct formed by the reaction of the isothiocyanate group, would provide a detailed molecular structure. The resulting data would be tabulated to summarize key crystallographic parameters.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to the physical properties of the solid material. For a molecule like this compound, several types of interactions would be anticipated.

The presence of the fluorine atom allows for the formation of C–H···F hydrogen bonds, which, although weak, can play a significant role in directing the crystal packing. The methoxy group can act as a hydrogen bond acceptor, while the aromatic protons can act as donors. The isothiocyanate group (–N=C=S) is a versatile participant in intermolecular interactions. The nitrogen and sulfur atoms can both act as hydrogen bond acceptors. Furthermore, the π-system of the benzene ring can engage in π–π stacking and C–H···π interactions.

In the crystal structures of related fluorinated aromatic compounds, C–H···π interactions are commonly observed. For instance, studies on fluorinated diphenidine (B1206869) derivatives have highlighted the prevalence of such interactions in their crystal packing. Similarly, research on thiourea derivatives frequently reveals extensive networks of hydrogen bonds involving the thiourea moiety, which dictates the supramolecular assembly.

Table 2: Potential Intermolecular Interactions in this compound Derivatives (Note: This table is based on functional groups present and data from related compounds.)

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | C–H (aromatic) | F | 2.2 - 2.6 |

| Hydrogen Bond | C–H (aromatic) | O (methoxy) | 2.3 - 2.7 |

| Hydrogen Bond | N–H (of a thiourea derivative) | S=C | 2.4 - 2.8 |

| π–π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 |

The conformation of a molecule in the solid state is its three-dimensional shape as locked within the crystal lattice. For this compound, the key conformational flexibility lies in the orientation of the methoxy (–OCH₃) and isothiocyanate (–NCS) groups relative to the benzene ring.

Studies on fluoroanisoles have shown that fluorination can significantly influence the conformational preferences of the methoxy group. In 2-fluoroanisole, a planar anti conformation is preferred, where the methyl group is directed away from the fluorine atom. A minor non-planar conformation is also observed. This preference is a result of the interplay between steric and electronic effects.

The isothiocyanate group is generally linear or near-linear, but its orientation relative to the ring can vary. The solid-state conformation of the entire molecule would represent the lowest energy state within the crystal, which is a balance between these intramolecular conformational preferences and the stabilizing intermolecular interactions within the lattice. X-ray diffraction data would provide the precise torsion angles defining this conformation. For example, the C₂–C₁–O–CH₃ and C₃–C₄–N–C torsion angles would be critical parameters to define the molecule's shape.

Computational and Theoretical Investigations of 2 Fluoro 4 Isothiocyanato 1 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Fluoro-4-isothiocyanato-1-methoxybenzene, these calculations reveal details about its geometry, electron distribution, and energetic landscape.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule. asianpubs.org By optimizing the molecular geometry of this compound, researchers can determine the most stable conformation, which corresponds to the lowest energy state. This process involves calculating bond lengths, bond angles, and dihedral angles.

While specific DFT calculations for this compound are not extensively published, data from similar substituted benzene (B151609) molecules, such as 2,4-difluoroanisole (B1330354), provide a reliable framework for understanding its structure. ijrte.org The optimized geometry is crucial for subsequent calculations of other molecular properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound based on DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | ~1.35 Å |

| C-O | ~1.36 Å | |

| C-N | ~1.40 Å | |

| N=C | ~1.21 Å | |

| C=S | ~1.56 Å | |

| Bond Angle | C-C-F | ~119° |

| C-O-C | ~118° | |

| C-N=C | ~170° | |

| N=C=S | ~178° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups determined by DFT calculations. Actual values would require specific computation for this molecule.

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller gap generally suggests higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a study on anisole (B1667542) derivatives demonstrated how these parameters can be calculated to understand their chemical behavior. researchgate.net

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Formula | Hypothetical Value (eV) |

| HOMO Energy (E_HOMO) | - | -8.5 |

| LUMO Energy (E_LUMO) | - | -1.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 7.0 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 5.0 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 3.5 |

| Electrophilicity Index (ω) | χ²/2η | 3.57 |

Note: These values are hypothetical and serve to illustrate the concepts. They are derived from general principles observed in similar aromatic compounds.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which are essential for their identification and characterization.

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govniscpr.res.in

For this compound, characteristic vibrational modes would include the C-F stretching, the C-O-C ether linkage vibrations, and the distinctive asymmetric and symmetric stretching of the -N=C=S group. Studies on similar molecules like 2,4-difluoroanisole have shown excellent agreement between calculated and experimental vibrational spectra. ijrte.org

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| Asymmetric Stretch | -N=C=S | ~2100 |

| C-F Stretch | Ar-F | ~1250 |

| Asymmetric C-O-C Stretch | Ar-O-CH₃ | ~1260 |

| Symmetric C-O-C Stretch | Ar-O-CH₃ | ~1030 |

Note: These are representative frequencies and would require specific calculations for accurate prediction.

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT, is a powerful tool for structure elucidation. rsc.orgnih.gov By calculating the magnetic shielding of each nucleus (e.g., ¹H and ¹³C), one can predict the chemical shifts that would be observed in an NMR experiment. rsc.orgstenutz.eu

For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons and carbons, the methoxy (B1213986) group protons and carbon, and the carbon of the isothiocyanate group. The accuracy of these predictions is often high enough to distinguish between different isomers or to confirm a proposed structure.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

| C1 | C-OCH₃ | ~155 |

| C2 | C-F | ~150 (d, ¹J_CF) |

| C3 | C-H | ~105 |

| C4 | C-NCS | ~130 |

| C5 | C-H | ~115 |

| C6 | C-H | ~120 |

| C7 | -OCH₃ | ~56 |

| C8 | -N=C=S | ~135 |

Note: These are estimated chemical shifts. The notation 'd' indicates a doublet due to coupling with fluorine. Actual values and coupling constants would be determined by specific calculations.

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational chemistry allows for the exploration of reaction pathways and the characterization of transient species like transition states, which are often difficult or impossible to observe experimentally. For this compound, theoretical studies can elucidate the mechanisms of reactions involving the isothiocyanate group.

The isothiocyanate functional group is known to undergo various reactions, such as nucleophilic addition. researchgate.net Theoretical studies can model the reaction of this compound with different nucleophiles, mapping out the potential energy surface of the reaction. This involves locating the transition state structure and calculating its energy, which provides the activation energy barrier for the reaction. Such studies have been performed for other aryl isothiocyanates, providing insights into their reactivity. acs.orgresearchgate.net For example, the reaction of an aryl isothiocyanate with an amine to form a thiourea (B124793) derivative can be modeled to understand the influence of substituents on the benzene ring on the reaction rate and mechanism.

Potential Energy Surface Mapping for Key Reactions

The theoretical study of a chemical reaction involves the exploration of its potential energy surface (PES), a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. rsc.orgrsc.org By mapping the PES, one can identify stationary points such as reactants, products, intermediates, and transition states, which provides a comprehensive understanding of the reaction mechanism. researchgate.net For a molecule like this compound, key reactions would likely involve the isothiocyanate group or the aromatic ring.

A crucial application of PES mapping is to determine the activation barriers for different reaction pathways. researchgate.net For instance, in the context of an electrophilic aromatic substitution reaction on the benzene ring, computational methods can calculate the energy of the intermediate carbocation (the sigma complex) and the preceding transition state. The relative energies of these intermediates for attack at the positions ortho, meta, and para to the existing substituents determine the regioselectivity of the reaction. libretexts.org

A generic potential energy surface diagram illustrates the energy changes as reactants progress to products, highlighting the transition states (energy maxima) and any intermediates (local energy minima) along the reaction coordinate. researchgate.net For a hypothetical reaction, such as the addition of a nucleophile to the isothiocyanate group, the PES would reveal the energy barrier for this process and the stability of the resulting adduct.

Table 1: Hypothetical Activation Energies for Electrophilic Nitration on this compound

This table illustrates how computational PES mapping could predict the most likely site of substitution. The lowest activation energy corresponds to the fastest reaction rate, indicating the preferred product.

| Position of Attack | Relative Activation Energy (kcal/mol) |

| C3 (ortho to -OCH3, meta to -NCS) | 18.5 |

| C5 (ortho to -F, meta to -OCH3) | 22.0 |

| C6 (ortho to -OCH3, ortho to -F) | 17.8 |

Note: Data are hypothetical and for illustrative purposes only.

Role of Substituents on Reaction Energetics and Selectivity

The substituents on the benzene ring—fluoro (-F), methoxy (-OCH3), and isothiocyanato (-NCS)—profoundly influence the energetics and selectivity of its reactions, primarily through inductive and resonance effects. lumenlearning.com

The methoxy group (-OCH3) is a strong activating group. lumenlearning.com It exerts a weak electron-withdrawing inductive effect due to the oxygen's electronegativity but a very strong electron-donating resonance effect due to the lone pairs on the oxygen atom. libretexts.org This resonance effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring much more reactive towards electrophiles than benzene itself. lumenlearning.comopenstax.org

The fluoro group (-F) is unique among halogens. It is highly electronegative, leading to a strong electron-withdrawing inductive effect which deactivates the ring. libretexts.org However, like the methoxy group, it has lone pairs that can be donated via resonance, an electron-donating effect that directs incoming electrophiles to the ortho and para positions. openstax.org The interplay between these opposing effects means that fluorobenzene (B45895) has a reactivity similar to benzene in electrophilic aromatic substitution. researchgate.net

The isothiocyanate group (-NCS) is generally considered a deactivating group. Its electronic nature is complex, but it tends to withdraw electron density from the ring, making electrophilic attack slower than on benzene.

Table 2: Summary of Substituent Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -OCH3 | Electron-withdrawing | Strong Electron-donating | Activating | Ortho, Para |

| -F | Strong Electron-withdrawing | Weak Electron-donating | Deactivating | Ortho, Para |

| -NCS | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. chemrxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational changes, molecular motions, and the influence of the surrounding environment, such as a solvent. rsc.org

Furthermore, MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. This is crucial for understanding solvent effects on reaction rates and mechanisms. The solvent can influence the stability of reactants, transition states, and products through electrostatic interactions, hydrogen bonding, and van der Waals forces. By running simulations in different solvents (e.g., a polar protic solvent like water versus a nonpolar solvent like hexane), one can computationally predict how the solvent environment affects the conformational equilibrium and the energy barriers of key reactions.

Table 3: Hypothetical Dihedral Angle Preferences from a Molecular Dynamics Simulation in Different Solvents

This table illustrates how MD simulations could reveal the influence of the solvent on the preferred conformation of the methoxy group.

| Solvent | Most Populated Dihedral Angle (C2-C1-O-CH3) |

| Water (Polar) | 0° (Planar) |

| Hexane (Nonpolar) | 90° (Perpendicular) |

Note: Data are hypothetical and for illustrative purposes only.

Research Applications in Chemical Biology and Materials Science

Synthesis of Molecular Probes and Imaging Agents

The creation of molecular probes and imaging agents is a cornerstone of modern chemical biology, enabling the visualization and study of biological processes in real-time. The structure of 2-Fluoro-4-isothiocyanato-1-methoxybenzene suggests its potential as a precursor for such tools.

Fluorescently labeled molecules are invaluable for a range of applications, including high-throughput screening and cellular imaging. The general strategy for creating such probes often involves linking a fluorophore to a molecule of interest. While isothiocyanates are known to react with amines to form stable thioureas, which can be a method to attach a fluorescent dye, there are no specific published examples of this compound being used for this purpose. The design of such a probe would involve selecting a suitable fluorophore with a reactive amine group that can be coupled to the isothiocyanate of the parent compound.

PET imaging is a powerful non-invasive technique that relies on the detection of positron-emitting radionuclides, with Fluorine-18 (¹⁸F) being one of the most commonly used isotopes due to its favorable half-life and low positron energy. The presence of a fluorine atom in this compound makes it a theoretical candidate for the development of ¹⁸F-labeled PET tracers. The synthesis of such a tracer would typically involve the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. However, a review of the current literature does not yield any studies describing the radiosynthesis of [¹⁸F]this compound or its derivatives for PET imaging.

Scaffold for the Development of Chemical Tools for Biological Pathway Modulation

The core structure of this compound could potentially serve as a scaffold for designing molecules that modulate biological pathways. This would involve leveraging its chemical properties to interact with specific biological targets.

The design of effective ligands is guided by principles of molecular recognition, including shape complementarity, hydrogen bonding, and hydrophobic interactions. The methoxybenzene ring of this compound provides a rigid core that can be chemically modified to optimize interactions with a target receptor's binding pocket. The fluorine atom can modulate the electronic properties of the ring and potentially engage in hydrogen bonding or other polar interactions. While these are established principles in drug design, their specific application to derivatives of this compound has not been reported.

The isothiocyanate group is a key feature of this compound, known for its reactivity towards nucleophiles such as the thiol groups of cysteine residues and the amine groups of lysine (B10760008) residues in proteins. This reactivity allows for the formation of stable covalent bonds, a strategy often employed in the design of irreversible inhibitors or activity-based probes. The general reactivity of isothiocyanates with proteins is well-established, leading to the modulation of protein function. However, specific studies detailing the covalent interactions of this compound with particular biomolecules are not available in the current body of scientific literature.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. These studies involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological effect. For this compound, SAR studies would entail synthesizing a library of analogs with variations in the substitution pattern of the benzene (B151609) ring or modifications to the isothiocyanate group. The resulting data would provide insights into the structural requirements for a desired biological activity. At present, there are no published SAR studies focused on this specific compound.

Applications in Functional Materials Research (e.g., Polymer Chemistry, Supramolecular Assemblies)

There is no available information on the incorporation of this compound into polymer backbones or its use in the design of self-assembled systems.

Incorporation into Polymer Backbones

No studies have been found that describe the polymerization or co-polymerization of this compound.

Design of Self-Assembled Systems

There is no literature available on the use of this compound in the creation of supramolecular assemblies or other self-assembled systems.

Investigation of Anti-Microbial and Anti-Cancer Mechanisms (excluding clinical human trials)

No in vitro studies on the anti-microbial or anti-cancer properties of this compound have been published. While isothiocyanates as a class are known for their biological activities, the specific mechanisms of this compound have not been investigated.

In vitro Mechanistic Studies on Cellular Targets and Pathways

There are no published in vitro studies identifying the cellular targets or pathways affected by this compound.

Identification of Molecular Interactions Governing Bioactivity

No research has been conducted to identify the molecular interactions that would govern the bioactivity of this compound.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Green Synthetic Routes

The conventional synthesis of isothiocyanates often involves hazardous reagents such as thiophosgene (B130339) or carbon disulfide. digitellinc.commdpi.com A significant future challenge lies in developing more environmentally benign and sustainable methods for the production of 2-Fluoro-4-isothiocyanato-1-methoxybenzene. Research is moving towards greener alternatives that minimize waste and reduce the use of toxic substances. digitellinc.comnih.govbohrium.com

Recent advancements in the synthesis of isothiocyanates have focused on the use of elemental sulfur as a sulfurizing agent, which is an abundant and low-cost industrial byproduct. digitellinc.commdpi.com Catalytic methods using amines, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), have shown promise in converting isocyanides to isothiocyanates under milder conditions and with lower environmental impact. nih.govbohrium.com Another practical and green approach utilizes calcium oxide (CaO) as both a base and a desulfurating agent in the reaction of amines with carbon disulfide, offering a simplified and cost-effective process. researchgate.net The application and optimization of these greener methods for the specific synthesis of this compound from its corresponding amine precursor, 2-fluoro-4-amino-1-methoxybenzene, is a key area for future investigation.

The table below summarizes emerging sustainable synthetic strategies applicable to isothiocyanate synthesis.

| Synthetic Strategy | Key Features | Potential Application to this compound |

| Amine-catalyzed sulfurization of isocyanides | Utilizes elemental sulfur and a greener catalyst (e.g., DBU) with high chemoselectivity. nih.govbohrium.com | Synthesis from the corresponding isocyanide precursor, 1-fluoro-2-isocyano-5-methoxybenzene. |

| CaO-mediated synthesis | Employs inexpensive and non-toxic CaO as a base and desulfurating agent. researchgate.net | A cost-effective route starting from 2-fluoro-4-amino-1-methoxybenzene and CS2. |

| Photoinduced C-H thiocyanation/isomerization | Allows for direct conversion of C-H bonds to isothiocyanates in a one-pot reaction. acs.org | Potential for direct synthesis from 1-fluoro-3-methoxybenzene, though regioselectivity could be a challenge. |

Advanced Computational Modeling for Predictive Design

Computational modeling and in silico studies are becoming indispensable tools in modern medicinal chemistry for the predictive design of novel bioactive compounds. acs.org For this compound, advanced computational approaches can accelerate the discovery of new derivatives with enhanced efficacy and selectivity. nih.govrsc.org

Molecular docking studies can be employed to predict the binding interactions of this compound and its hypothetical derivatives with various biological targets. nih.gov For instance, computational docking has been used to investigate the interaction of other isothiocyanates with the catalytic triads of proteasomal cysteine deubiquitinases. nih.gov Similar approaches could elucidate the potential targets for this specific fluoro-substituted isothiocyanate. Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of the compound-target complexes and the conformational changes that occur upon binding. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of this compound derivatives with their biological activities. This can guide the rational design of new analogs with improved properties.

Exploration of Novel Derivatization Pathways and Reaction Discovery

The isothiocyanate group is a versatile functional group that can undergo a variety of chemical transformations, making it an excellent handle for creating diverse chemical libraries. mdpi.comchemrxiv.org A key area of future research will be the exploration of novel derivatization pathways for this compound to generate new chemical entities with unique biological profiles.

The reaction of the electrophilic isothiocyanate moiety with nucleophiles such as amines, thiols, and alcohols is a well-established route to form thioureas, dithiocarbamates, and thiocarbamates, respectively. mdpi.comnih.gov Future work could focus on employing a broader range of complex and multifunctional nucleophiles to synthesize novel derivatives. Additionally, the development of one-pot multicomponent reactions involving this compound could provide rapid access to complex molecular architectures. bohrium.com

Recent research has also highlighted the potential for cycloaddition reactions and the use of isothiocyanates in the synthesis of heterocyclic compounds. mdpi.com Investigating the reactivity of the fluoro- and methoxy-substituted aromatic ring in conjunction with the isothiocyanate group could lead to the discovery of novel chemical transformations and the synthesis of previously inaccessible scaffolds.

Integration with High-Throughput Screening for New Applications

High-throughput screening (HTS) is a powerful technology for rapidly assessing the biological activity of large numbers of compounds against a variety of targets. nih.govmoleculardevices.com Integrating this compound and its derivatives into HTS campaigns is a crucial step towards discovering new therapeutic applications. moleculardevices.com

The electrophilic nature of the isothiocyanate group makes it a candidate for assays designed to identify covalent inhibitors. rsc.org A fluorescein (B123965) isothiocyanate (FITC)-based screening method has been developed for the rapid discovery of electrophilic compounds, and similar approaches could be adapted to screen libraries of derivatives of this compound. rsc.org

HTS assays can be employed to screen for a wide range of biological activities, including but not limited to:

Enzyme inhibition (e.g., kinases, proteases, deubiquitinases) nih.govmoleculardevices.com

Antiproliferative activity against various cancer cell lines nih.govaacrjournals.org

Antimicrobial and antifungal activity chemrxiv.orgmdpi.com

Modulation of protein-protein interactions moleculardevices.com

Induction of cellular stress responses cambridge.org

The data generated from HTS can provide valuable starting points for lead optimization and further mechanistic studies.

Understanding Complex Biological Interactions at the Molecular Level

A fundamental challenge and a significant area for future research is to elucidate the detailed molecular mechanisms through which this compound exerts its biological effects. While isothiocyanates are known to interact with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins, the specific protein targets and the downstream consequences of these interactions are not fully understood for this particular compound. mdpi.comnih.govacs.org

Future studies should aim to identify the specific protein targets of this compound. This can be achieved through a combination of techniques, including activity-based protein profiling and affinity chromatography coupled with mass spectrometry. Identifying the molecular targets is the first step in understanding the compound's mechanism of action. nih.gov

Furthermore, investigating the impact of the fluorine and methoxy (B1213986) substituents on the reactivity and biological activity of the isothiocyanate group is crucial. These substituents can influence the electrophilicity of the isothiocyanate carbon, as well as the compound's lipophilicity and metabolic stability, all of which will affect its interaction with biological systems. mdpi.com Understanding these structure-activity relationships at a molecular level will be essential for the rational design of more potent and selective analogs. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-4-isothiocyanato-1-methoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the isothiocyanate group (-NCS) via thiophosgene or thiocyanate salts under controlled pH (5–9) to avoid hydrolysis . Temperature (0–60°C) and solvent polarity (e.g., DMF or THF) significantly impact reaction efficiency. Catalytic systems like Pd-based catalysts may enhance coupling reactions, as seen in analogous chloro-fluoro-methoxybenzene derivatives . Purification via column chromatography (silica gel, hexane/EtOAc) is recommended, with yields monitored by HPLC or GC-MS .

Q. How can the stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Stability studies should focus on:

- pH : Test aqueous solutions across pH 2–10, monitoring decomposition via UV-Vis spectroscopy or LC-MS. The compound is stable in pH 5–9 but prone to hydrolysis in acidic/alkaline extremes .

- Temperature : Conduct thermogravimetric analysis (TGA) or accelerated aging studies (40–80°C) to assess thermal degradation kinetics. Store at -20°C under inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect at C-2, methoxy at C-1). ¹⁹F NMR (δ ~ -110 ppm) quantifies fluorine content .

- IR : Confirm -NCS group (ν ~ 2050–2100 cm⁻¹) and methoxy C-O stretch (ν ~ 1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragmentation patterns to validate purity .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy groups influence the reactivity of the isothiocyanate moiety in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at C-2 increases electrophilicity of the isothiocyanate group, enhancing reactivity in Suzuki-Miyaura couplings. Methoxy at C-1 provides steric hindrance, requiring bulky ligands (e.g., SPhos) for Pd catalysts. Computational modeling (DFT) can predict charge distribution and transition states, guiding ligand selection . Contrast with 4-chloro-2-methylphenyl isothiocyanate () shows positional substituents alter reaction rates by 20–40% under identical conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null effects)?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., MIC against S. aureus ATCC 25923) and use positive controls (e.g., ciprofloxacin).

- Structural Analogs : Compare with 1-chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene (), where chloro/difluoro groups enhance membrane permeability.

- Meta-Analysis : Apply statistical tools (e.g., Cochrane Q-test) to identify heterogeneity in dose-response datasets. Contradictions may arise from solvent effects (DMSO vs. aqueous) or metabolite interference .

Q. How can AI-driven retrosynthesis tools optimize one-step routes for derivatives of this compound?

- Methodological Answer : Platforms using Reaxys or Pistachio databases () predict feasible precursors (e.g., 2-fluoro-4-amino-1-methoxybenzene + CS₂). Prioritize routes with atom economy >70% and minimal protecting groups. Validate AI proposals with small-scale trials (10–50 mg), monitoring by TLC/NMR. For example, AI suggested thiourea intermediates for 4-isothiocyanato analogs, reducing steps from 3 to 1 .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.